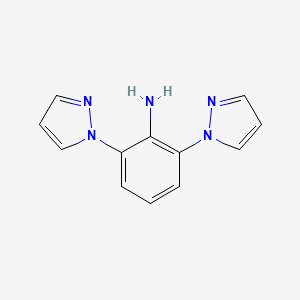

2,6-bis(1H-pyrazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-di(pyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNPTLIOLZWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis procedure for 2,6-bis(1H-pyrazol-1-yl)aniline

An In-depth Technical Guide to the Synthesis of 2,6-bis(1H-pyrazol-1-yl)aniline

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of this compound, a compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document details a robust and reproducible synthetic protocol, grounded in established N-arylation methodologies. It delves into the underlying reaction mechanism, offering insights into experimental choices, and provides a full suite of expected characterization data for product validation. This guide is structured to empower laboratory scientists with the knowledge to not only replicate the synthesis but also to understand the critical parameters governing its success.

Introduction: The Significance of the 2,6-bis(pyrazol-1-yl)aniline Scaffold

The this compound moiety is a valuable scaffold in the fields of medicinal chemistry and materials science. It belongs to a broader class of N-heterocyclic compounds that are prevalent in numerous biologically active molecules. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique architecture of this compound, featuring two pyrazole rings flanking a central aniline core, provides a rigid and well-defined three-dimensional structure. This arrangement is ideal for the design of ligands for metal-catalyzed reactions and as a foundational structure for the development of novel therapeutic agents, particularly kinase inhibitors. The aniline amine group offers a convenient point for further chemical modification, allowing for the generation of diverse compound libraries for screening and optimization.

Mechanistic Insights and Strategic Considerations

The synthesis of this compound is achieved through a double N-arylation reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. Two primary catalytic systems are highly effective for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4][5]

2.1. The Ullmann Condensation Pathway

The Ullmann reaction is a classical and cost-effective method for N-arylation.[5][6] The reaction typically involves a copper(I) catalyst, a base, and a high-boiling polar aprotic solvent.

-

Catalytic Cycle: The generally accepted mechanism involves the coordination of the pyrazole anion to a copper(I) salt. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. This cycle must occur twice on the di-substituted aniline core to yield the final product.

-

Rationale for Reagent Selection:

-

Starting Material: 2,6-dihaloanilines (bromo or iodo derivatives) are the preferred starting materials. 2,6-dibromoaniline is often a good balance of reactivity and cost.

-

Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst for this transformation.

-

Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the pyrazole, thereby activating it as a nucleophile.

-

Solvent: High-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are necessary to achieve the elevated temperatures often required for Ullmann couplings.[5]

-

2.2. The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed approach that often proceeds under milder conditions than the Ullmann reaction.[4][7]

-

Catalytic Cycle: This reaction involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then undergoes ligand exchange with the deprotonated pyrazole, followed by reductive elimination to form the desired product and regenerate the Pd(0) catalyst.

-

Rationale for Reagent Selection:

-

Catalyst System: This typically consists of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, DavePhos). The choice of ligand is critical for the efficiency of the reaction.

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is commonly employed.

-

Solvent: Aprotic solvents such as toluene or dioxane are typically used.

-

For this guide, we will focus on the more classical and often more accessible copper-catalyzed Ullmann-type procedure.

Detailed Experimental Protocol: A Copper-Catalyzed Approach

This section provides a step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Notes |

| 2,6-Dibromoaniline | C₆H₅Br₂N | 250.93 | |

| Pyrazole | C₃H₄N₂ | 68.08 | |

| Copper(I) Iodide | CuI | 190.45 | |

| Potassium Carbonate | K₂CO₃ | 138.21 | Anhydrous |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade |

| Hexanes | - | - | Reagent Grade |

| Deionized Water | H₂O | 18.02 | |

| Brine | - | - | Saturated aq. NaCl |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | |

| Silica Gel | SiO₂ | - | For column chromatography |

3.2. Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dibromoaniline (2.51 g, 10.0 mmol), pyrazole (1.70 g, 25.0 mmol), copper(I) iodide (0.38 g, 2.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.

-

Heating and Reaction: Heat the reaction mixture to 140 °C with vigorous stirring. Maintain this temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into 200 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product. The pure this compound is typically a pale yellow solid.

Visualization of the Synthetic Workflow

Caption: A flowchart illustrating the key stages of the synthesis of this compound.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are expected for this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative. By analogy with similar structures like 2,6-bis(pyrazol-1-yl)pyridine, the following resonances can be predicted:

-

A triplet for the C4 proton of the aniline ring.

-

A doublet for the C3 and C5 protons of the aniline ring.

-

Three distinct signals for the pyrazole protons (H3', H4', H5'), likely appearing as doublets or triplets.

-

A broad singlet for the aniline NH₂ protons.

-

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the aniline and pyrazole carbons.

-

Signals for the ipso, ortho, meta, and para carbons of the aniline ring.

-

Three distinct signals for the carbons of the pyrazole rings.

-

-

Mass Spectrometry (ESI-MS):

-

Calculated for C₁₂H₁₁N₅ [M+H]⁺: 226.1087. Found: Expected to be within ± 5 ppm.

-

-

Infrared (IR) Spectroscopy (ATR):

-

Characteristic N-H stretching bands for the primary amine (aniline) around 3350-3450 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Fume Hood: Conduct all steps of this synthesis in a well-ventilated chemical fume hood.

-

Reagent-Specific Hazards:

-

2,6-Dibromoaniline: Is toxic and an irritant. Avoid inhalation and skin contact.

-

N,N-Dimethylformamide (DMF): Is a skin and eye irritant and is readily absorbed through the skin. It is a suspected teratogen.

-

Copper(I) Iodide: May cause irritation upon contact.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

- Ahmad, I., et al. (2016). Synthesis, characterization and biological evaluation of some new 1, 3, 5-trisubstituted pyrazoline derivatives as antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 26(7), 1645-1650.

- Halcrow, M. A., et al. (2015). 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters with Alkyl Chain Substituents, and their Iron(II) Complexes. Dalton Transactions, 44(3), 1196-1207.

-

Kuppusamy, S. K., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. ACS Omega, 7(16), 13654–13666. Available from: [Link]

- Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes. European Journal of Inorganic Chemistry, 2013(5-6), 819-831.

- Patel, R. V., et al. (2016). Synthesis, biological evaluation and molecular docking study of novel pyrazoline derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 114-123.

-

Pop, F., et al. (2023). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. Magnetochemistry, 9(2), 48. Available from: [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available from: [Link]

-

Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. Available from: [Link]

Sources

An In-depth Technical Guide to 2,6-bis(1H-pyrazol-1-yl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-bis(1H-pyrazol-1-yl)aniline, a versatile N-heterocyclic compound with significant potential in coordination chemistry, materials science, and pharmaceutical research. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its current and prospective applications. Particular emphasis is placed on its role as a tridentate ligand in the formation of novel metal complexes. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

This compound, a substituted aniline bearing two pyrazole moieties, is a compound of growing interest within the scientific community. Its unique molecular architecture, featuring a combination of a reactive aniline core and the coordinating capabilities of pyrazole rings, makes it a valuable building block for the synthesis of complex molecules and functional materials. The strategic placement of the nitrogen atoms in the pyrazole rings and the amino group on the aniline backbone allows for its function as a versatile tridentate ligand, capable of forming stable complexes with a variety of metal ions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers exploring its utility.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1269151-36-1 | |

| Molecular Formula | C₁₂H₁₀N₄ | Chemically Derived |

| Molecular Weight | 210.24 g/mol | Chemically Derived |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds, such as 2,6-bis(pyrazol-1-yl)pyridine and other substituted anilines. A potential two-step approach is outlined below.

Proposed Synthetic Pathway

The synthesis would likely involve a nucleophilic aromatic substitution reaction. A common precursor for similar compounds is a di-halogenated aromatic ring. In this case, 2,6-dihaloaniline could be reacted with pyrazole in the presence of a base.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is hypothetical and should be optimized and validated under appropriate laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dibromoaniline (1 equivalent), pyrazole (2.2 equivalents), and a suitable base such as potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. This will precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash it with water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectral Characterization (Anticipated)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the aniline and pyrazole rings. The protons on the aniline ring will likely appear as a multiplet in the aromatic region. The protons of the pyrazole rings will show characteristic signals, with their chemical shifts influenced by the attachment to the aniline ring. The amino group protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of both the aniline and pyrazole rings. The chemical shifts will be indicative of the electronic environment of each carbon atom.

FT-IR Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic absorption bands. Key signals would include N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic rings, and C=C and C=N stretching vibrations within the aromatic and pyrazole rings.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.24 g/mol ). Fragmentation patterns would be consistent with the loss of pyrazole or aniline fragments.

Applications

The unique structure of this compound suggests a range of potential applications, primarily driven by its ability to act as a tridentate ligand.

Coordination Chemistry and Catalysis

The analogous pyridine-based ligand, 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp), is well-known for its ability to form stable complexes with a wide range of transition metals. These complexes have been extensively studied for their applications in catalysis, including polymerization, oxidation, and cross-coupling reactions. It is highly probable that this compound can similarly act as a tridentate ligand to form metal complexes with interesting catalytic properties. The presence of the aniline group could also allow for further functionalization of the ligand, enabling the tuning of the electronic and steric properties of the resulting metal complexes.

Caption: Coordination of this compound to a metal center.

Materials Science

Metal complexes derived from pyrazole-containing ligands have shown promise in the development of functional materials, such as spin-crossover (SCO) materials and coordination polymers. The electronic properties of the aniline moiety in this compound could influence the magnetic and photophysical properties of its metal complexes, making it a candidate for the design of novel molecular switches and sensors.

Medicinal Chemistry

Pyrazole and aniline moieties are common pharmacophores found in a variety of biologically active compounds. Pyrazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. The combination of these two scaffolds in this compound makes it an interesting starting point for the design and synthesis of new drug candidates.

Corrosion Inhibition

A study on the related compound, 2-(1H-pyrazol-5-yl)aniline, has demonstrated its effectiveness as a corrosion inhibitor for aluminum alloys in acidic media. The inhibitor molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosion. This suggests that this compound could also exhibit similar corrosion-inhibiting properties.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the safety profiles of its constituent moieties, aniline and pyrazole, appropriate precautions should be taken.

-

Aniline: Aniline is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage, is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure.

-

Pyrazole Derivatives: Some pyrazole derivatives can cause skin, eye, and respiratory irritation and may be harmful if swallowed.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with considerable potential for a wide range of applications, particularly as a versatile ligand in coordination chemistry. While further research is needed to fully elucidate its physical properties, develop optimized synthetic protocols, and explore its full application scope, this guide provides a solid foundation for researchers interested in this promising molecule. Its unique combination of a reactive aniline core and coordinating pyrazole units offers exciting opportunities for the development of new catalysts, functional materials, and therapeutic agents. As with all chemical research, adherence to strict safety protocols is paramount when working with this compound.

References

-

Abbasi, T., & Sharma, P. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

- Carl Roth GmbH + Co KG. (n.d.). *

A Technical Guide to 2,6-bis(1H-pyrazol-1-yl)aniline: Synthesis, Characterization, and Applications in Coordination Chemistry and Drug Discovery

This guide provides an in-depth technical overview of 2,6-bis(1H-pyrazol-1-yl)aniline, a versatile N-tridentate ligand and a promising scaffold for advanced materials and therapeutic agents. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, discuss its characterization, and explore its potential applications, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of the 2,6-bis(pyrazol-1-yl)aniline Scaffold

The this compound molecule belongs to a class of compounds that are of significant interest to researchers in both coordination chemistry and drug development. Structurally, it features a central aniline ring substituted at the 2 and 6 positions with pyrazole moieties. This arrangement creates a powerful N,N,N-tridentate chelation site, analogous to the well-studied 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands.[1][2] The bpp ligand family is renowned for its ability to form stable complexes with a variety of metal ions, notably leading to fascinating magnetic phenomena such as spin-crossover (SCO).[3][4][5]

What sets this compound apart is the presence of the aniline amine (-NH2) group. This functional group serves two primary strategic purposes:

-

Electronic Modulation: The electron-donating nature of the amine group can significantly influence the electronic properties of the chelating pocket, thereby tuning the ligand field strength and impacting the magnetic and optical properties of its metal complexes.

-

Synthetic Handle: The amine group provides a reactive site for further chemical modification. This allows for the covalent attachment of other functional units, polymers, or biological molecules, opening avenues for the development of advanced materials, targeted therapeutics, and molecular sensors.

The pyrazole heterocycle itself is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable metabolic stability and ability to participate in hydrogen bonding.[6][7] The combination of a potent chelating unit with a versatile functional group and a biocompatible moiety makes this compound a compound of considerable scientific and practical importance.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of this compound is crucial for its application. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1269151-36-1 | [8] |

| Chemical Formula | C₁₂H₁₁N₅ | Calculated |

| Molecular Weight | 225.26 g/mol | Calculated |

| Appearance | Expected to be a solid at room temp. | Inferred |

Synthesis and Characterization: A Validated Approach

While specific literature on the synthesis of this compound is sparse, a robust and reliable synthetic route can be designed based on established methodologies for analogous compounds, such as 2,6-bis(pyrazol-1-yl)pyrazine.[9] The most logical and field-proven approach is a double nucleophilic substitution (SNAr) reaction.

Synthetic Workflow Diagram

The proposed synthesis follows a straightforward two-step process from commercially available starting materials.

Sources

- 1. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 1269151-36-1 [chemicalbook.com]

- 9. Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes - White Rose Research Online [eprints.whiterose.ac.uk]

A Guide to the Structural Elucidation of 2,6-bis(1H-pyrazol-1-yl)aniline using ¹H and ¹³C NMR Spectroscopy

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the 2,6-bis(1H-pyrazol-1-yl)aniline scaffold. As a foundational building block in coordination chemistry and drug discovery, precise structural verification of this molecule is paramount. This document is designed for researchers, scientists, and professionals in drug development who require a detailed understanding of how to acquire, interpret, and validate the NMR data for this important N-heterocyclic compound.

To ensure the highest degree of scientific integrity, this guide will center its analysis on the published, fully characterized derivative, 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)aniline . By examining this validated dataset, we can establish a robust interpretative framework. We will then apply these principles to predict and understand the NMR spectrum of the parent compound, this compound.

Structural Overview and NMR Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used for the this compound scaffold. This systematic nomenclature is essential for the unambiguous assignment of NMR signals.

Caption: Atom numbering scheme for this compound.

¹H and ¹³C NMR Spectral Data Analysis

The definitive assignment of proton and carbon signals in a molecule with multiple aromatic and heteroaromatic rings requires a combination of 1D and 2D NMR experiments. The following data for 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)aniline , recorded in deuterated chloroform (CDCl₃), serves as our validated reference.

¹H NMR Spectral Data

The proton spectrum is characterized by distinct regions for the aniline ring protons, the pyrazole ring protons, the amine protons, and the methyl group protons. The symmetry of the molecule (assuming free rotation around the C-N bonds) results in a simplified spectrum where the two pyrazolyl moieties are chemically equivalent.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H4 | 7.21 | t | 1H | 8.0 |

| H3, H5 | 6.83 | d | 2H | 8.0 |

| H4', H4'' | 5.90 | s | 2H | - |

| NH₂ | 4.60 | br s | 2H | - |

| C3'-CH₃, C3''-CH₃ | 2.27 | s | 6H | - |

| C5'-CH₃, C5''-CH₃ | 2.21 | s | 6H | - |

Causality and Interpretation:

-

Aniline Protons (H3, H4, H5): The aniline ring protons appear as a characteristic AX₂ spin system. The H4 proton, being para to the electron-donating amino group, is expected to be the most shielded of the three, but its position between two pyrazolyl-substituted carbons results in a triplet at 7.21 ppm. The H3 and H5 protons are equivalent due to symmetry and appear as a doublet at 6.83 ppm, coupled to H4.

-

Pyrazole Proton (H4'): The single proton on each pyrazole ring (H4') appears as a sharp singlet at 5.90 ppm. Its upfield shift compared to the aniline protons is typical for this position in a 1-substituted pyrazole ring.

-

Amine Protons (NH₂): The amino group protons appear as a broad singlet at 4.60 ppm. The broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent.

-

Methyl Protons: The two distinct methyl groups on each pyrazole ring are clearly resolved as sharp singlets at 2.27 ppm and 2.21 ppm, each integrating to 6 protons (representing the four methyl groups in total).

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C5', C5'' | 148.2 |

| C3', C3'' | 140.4 |

| C1 | 139.7 |

| C2, C6 | 134.0 |

| C4 | 125.1 |

| C3, C5 | 118.8 |

| C4', C4'' | 106.6 |

| C3'-CH₃, C3''-CH₃ | 14.2 |

| C5'-CH₃, C5''-CH₃ | 13.8 |

Causality and Interpretation:

-

Pyrazole Carbons (C3', C5'): The C3' and C5' carbons, which are adjacent to the nitrogen atoms in the pyrazole rings, are the most downfield among the heterocyclic carbons, appearing at 140.4 and 148.2 ppm, respectively.

-

Aniline Carbons (C1-C6): The C1 carbon, bearing the amino group, is found at 139.7 ppm. The C2 and C6 carbons, directly attached to the pyrazole rings, are shifted downfield to 134.0 ppm due to the electronegativity of the attached nitrogen. The C4 carbon appears at 125.1 ppm, and the C3/C5 carbons are the most shielded of the aniline ring at 118.8 ppm.

-

Pyrazole C4': The C4' carbon, which is bonded to a proton, is significantly shielded and appears at 106.6 ppm, consistent with its position in the electron-rich pyrazole ring.

-

Methyl Carbons: The methyl carbons appear in the expected upfield aliphatic region at 14.2 and 13.8 ppm.

Workflow for Unambiguous Structural Assignment

For complex heterocyclic systems, relying solely on 1D NMR spectra can lead to ambiguous or incorrect assignments. A systematic workflow employing 2D NMR techniques is essential for self-validating, trustworthy results.[1] The primary experiments used are ¹H-¹H COSY, HSQC, and HMBC.

Caption: Workflow for complete NMR structural assignment using 2D techniques.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. For the aniline core, a cross-peak between the signals at 7.21 ppm (H4) and 6.83 ppm (H3, H5) would definitively confirm their connectivity.[1]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons (C3, C4, C5, C4', and the methyl carbons).[2]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule together. For instance, a correlation from the H4' proton (5.90 ppm) to the C3' and C5' carbons would confirm their assignments. Similarly, correlations from the aniline protons (H3/H5) to the C1 and C2/C6 carbons would solidify the structure of the central ring.[2]

Predicted NMR Data for this compound

By removing the four methyl groups from the reference compound, we can predict the NMR spectrum for the parent target molecule. The primary effect will be the replacement of methyl signals with proton signals at the C3' and C5' positions of the pyrazole rings.

Predicted ¹H NMR Data:

| Signal Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity |

| H5', H5'' | ~8.0 - 8.2 | d |

| H3', H3'' | ~7.7 - 7.9 | d |

| H4 | ~7.3 - 7.5 | t |

| H3, H5 | ~6.9 - 7.1 | d |

| H4', H4'' | ~6.4 - 6.6 | t (dd) |

| NH₂ | ~4.5 - 5.0 | br s |

Predicted ¹³C NMR Data:

| Signal Assignment | Predicted Shift (δ, ppm) |

| C1 | ~140 |

| C5', C5'' | ~141 |

| C3', C3'' | ~130 |

| C2, C6 | ~135 |

| C4 | ~126 |

| C3, C5 | ~120 |

| C4', C4'' | ~108 |

Rationale for Predictions:

-

The removal of the electron-donating methyl groups will generally cause a downfield shift for the remaining pyrazole protons and carbons.

-

The new pyrazole protons (H3', H4', H5') will form a coupled spin system. H5' will likely be the most downfield, appearing as a doublet. H3' will also be a doublet, and H4' will be a triplet (or more accurately, a doublet of doublets).

-

The chemical shifts for the aniline core protons and carbons are expected to change only slightly, as the electronic effect of replacing pyrazolyl methyl groups is modest at that distance.

Experimental Protocols

This section provides a standardized, field-proven methodology for acquiring high-quality 1D and 2D NMR data for this compound and its derivatives.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Gently vortex or swirl the vial until the sample is completely dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the tube with the sample identity.

NMR Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

1. 1D ¹H Spectrum:

-

Experiment: Standard 1D proton acquisition.

-

Pulse Program: zg30 (or equivalent).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures accurate integration.

-

Number of Scans: 8 to 16 scans.

2. 1D ¹³C{¹H} Spectrum:

-

Experiment: Proton-decoupled carbon acquisition.

-

Pulse Program: zgpg30 (or equivalent with proton decoupling).

-

Spectral Width: -10 to 160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration.

3. 2D ¹H-¹H COSY:

-

Experiment: Gradient-selected COSY.

-

Pulse Program: cosygpqf (or equivalent).

-

Spectral Width: Set to match the 1D ¹H spectrum in both dimensions.

-

Number of Scans per Increment: 2 to 4.

-

Number of Increments (F1): 256 to 512.

4. 2D ¹H-¹³C HSQC:

-

Experiment: Gradient-selected, sensitivity-enhanced HSQC.

-

Pulse Program: hsqcedetgpsisp2.3 (or equivalent).

-

Spectral Width (F2 - ¹H): Set to match the 1D ¹H spectrum.

-

Spectral Width (F1 - ¹³C): Set to match the 1D ¹³C spectrum.

-

Number of Scans per Increment: 2 to 8.

-

Number of Increments (F1): 256.

5. 2D ¹H-¹³C HMBC:

-

Experiment: Gradient-selected HMBC.

-

Pulse Program: hmbcgpndqf (or equivalent).

-

Spectral Widths: Set as for HSQC.

-

Long-Range Coupling Delay: Optimized for an average J-coupling of 8 Hz.

-

Number of Scans per Increment: 4 to 16.

-

Number of Increments (F1): 256 to 512.

Conclusion

The structural characterization of this compound via NMR spectroscopy is a clear and achievable process when a systematic approach is employed. By leveraging a combination of 1D ¹H and ¹³C experiments with essential 2D techniques like COSY, HSQC, and HMBC, an unambiguous and verifiable assignment of all proton and carbon signals can be achieved. The use of validated data from closely related analogues provides a strong foundation for interpreting and predicting the spectral features of this important molecular scaffold, ensuring confidence and integrity in research and development applications.

References

-

Small molecule NMR sample preparation . (2023). Emory University. [Link]

-

Supplementary data - EPIC . (n.d.). EPIC, Public Institution. [Link]

-

NMR Sample Preparation . (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

NMR Sample Preparation . (n.d.). University of Ottawa. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information . (n.d.). Royal Society of Chemistry. [Link]

-

Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists . Metabolites, 14(3), 153. [Link]

-

NMR Sample Preparation: The Complete Guide . (n.d.). Organomation. [Link]

-

¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012) . (n.d.). Human Metabolome Database. [Link]

-

González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes - Electronic Supplementary Material . Dalton Transactions. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures . ResearchGate. [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures . University of Aveiro. [Link]

-

Chandrasekar, R., et al. (2022). Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes - Supporting Information . Digital CSIC. [Link]

-

Abraham, R. J., & Griffiths, L. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics . Modgraph. [Link]

-

Meng, S., et al. (2012). Bis(pyrazol-1-yl)methane as Non-Chromophoric Ancillary Ligand for Charged Bis-Cyclometalated Iridium(III) Complexes . European Journal of Inorganic Chemistry, 2012(15), 2548-2553. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018). Emery Pharma. [Link]

-

NMR Guidelines for ACS Journals . (n.d.). American Chemical Society. [Link]

-

Duddeck, H., et al. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy . ResearchGate. [Link]

-

Wei, Y., et al. (n.d.). Fig. 1 The ¹H NMR chemical shift values (d ppm) of aniline and... . ResearchGate. [Link]

-

Al-Masri, M., et al. (2024). Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes . Magnetochemistry, 10(4), 36. [Link]

-

Lind, N. M., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts . Reactions, 3(1), 11-20. [Link]

-

Mohammed, R., et al. (2013). Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes . European Journal of Inorganic Chemistry, 2013(5-6), 819-831. [Link]

-

Nemec, I., et al. (2020). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers . Polymers, 12(11), 2538. [Link]

-

Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine Derivatives and the Spin-State Behavior of Their Iron(II) Complexes . (n.d.). ResearchGate. [Link]

Sources

crystal structure analysis of 2,6-bis(1H-pyrazol-1-yl)aniline

An In-depth Technical Guide to the Crystal Structure Analysis of N-Aryl-2,6-bis(1H-pyrazol-1-yl) Scaffolds

Abstract

The convergence of medicinal chemistry and materials science has highlighted the profound importance of N-heterocyclic compounds, particularly those incorporating the pyrazole moiety.[1][2] The 2,6-bis(1H-pyrazol-1-yl)aniline scaffold represents a class of molecules with significant potential as versatile tridentate ligands in coordination chemistry and as core structures in the development of novel therapeutic agents.[3][4] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid-state is paramount for rational drug design and the engineering of functional materials.[5] This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this molecular family. We will elucidate the causality behind critical experimental choices, from precursor selection to the final stages of structural refinement and supramolecular analysis, equipping researchers with the expertise to confidently navigate this intricate process.

Part I: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the successful synthesis of the target compound and, critically, the growth of single crystals of sufficient quality for diffraction experiments. The protocols described herein are designed to be self-validating, ensuring high purity and optimal crystal morphology.

Rationale for Synthetic Strategy

The synthesis of N-aryl-bis(pyrazole) systems typically involves a nucleophilic substitution reaction. For the target scaffold, 2,6-dihaloaniline serves as a robust starting material, reacting with pyrazole in the presence of a suitable base. The choice of base and solvent is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is often employed to deprotonate the pyrazole, generating the pyrazolate anion, a potent nucleophile. A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for solubilizing the reactants and facilitating the reaction.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for analogous N-heterocyclic ligands.[6]

-

Preparation of Sodium Pyrazolate: Under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) to a flask containing anhydrous THF at 0 °C. To this suspension, add a solution of pyrazole (2.2 eq.) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C, during which hydrogen gas will evolve, resulting in a clear solution of sodium pyrazolate.

-

Nucleophilic Substitution: In a separate flask, dissolve 2,6-dibromoaniline (1.0 eq.) in anhydrous THF. Add this solution dropwise to the prepared sodium pyrazolate solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, the reaction is carefully quenched with water. The solvent is removed under reduced pressure. The resulting crude product is then extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Purification is achieved via column chromatography on silica gel to yield the pure this compound.

The Art of Crystallization: From Molecule to Crystal

Obtaining a high-quality single crystal is often the most challenging step. The goal is to create a supersaturated solution from which the solute slowly precipitates in an ordered, crystalline form.

Causality of Technique Selection:

-

Slow Evaporation: Best for moderately soluble compounds in a relatively volatile solvent. The gradual removal of solvent slowly increases the concentration to the point of nucleation and growth.

-

Vapor Diffusion (Solvent/Anti-Solvent): Ideal for compounds that are highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting slow crystallization. This is a highly controlled and effective method.[7]

-

Solvent Layering: A variation of vapor diffusion where the anti-solvent is carefully layered on top of the compound's solution. Crystallization occurs at the interface.

Detailed Experimental Protocol: Crystallization via Vapor Diffusion

-

Prepare the Solution: Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent in which it is freely soluble (e.g., dichloromethane or chloroform). Place this solution in a small, open vial (e.g., 2 mL).

-

Set up the Diffusion Chamber: Place the small vial inside a larger, sealable jar (e.g., 20 mL scintillation vial). Add a few milliliters of an anti-solvent (e.g., hexane or diethyl ether) to the larger jar, ensuring the liquid level is below the top of the inner vial.

-

Incubate: Seal the larger jar tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Monitor: Crystals should appear over the course of several days to a week. Once suitable crystals have formed, they can be carefully harvested for analysis.

Part II: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. The process transforms a pattern of diffracted X-rays into a detailed atomic model.

The Workflow of Structure Determination

The entire process, from a physical crystal to a refined molecular model, follows a logical and rigorous sequence.

Caption: Workflow from crystal selection to final structural validation.

Step-by-Step Methodologies in SC-XRD

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is identified under a polarizing microscope.[1] It is mounted on a cryo-loop or glass fiber, which is then attached to a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-120 K) in a stream of cold nitrogen gas.[8] This crucial step minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded by a detector.[6]

-

Data Reduction and Structure Solution: The collected images are processed to integrate the intensities of thousands of diffraction spots. This data is corrected for experimental factors, yielding a reflection file. The primary challenge, the "phase problem," is then solved using direct methods or intrinsic phasing algorithms, such as those in the SHELXT program, which generate an initial electron density map and a preliminary atomic model.[8]

-

Structure Refinement: The initial model is refined using a full-matrix least-squares method, typically with software like SHELXL.[6] This iterative process adjusts atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed by metrics such as the R-factor (R1) and weighted R-factor (wR2).

Part III: Interpreting the Data: From Coordinates to Chemical Insight

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of data. The true scientific value is unlocked through careful analysis of this information.

Quantitative Crystallographic Data

The following table presents representative crystallographic data for a closely related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, which serves as an excellent proxy for the class of molecules under investigation.[6][9][10][11]

| Parameter | Representative Value | Significance |

| Chemical Formula | C₁₃H₁₃N₅ | Confirms the elemental composition of the crystal unit. |

| Formula Weight | 239.28 g/mol | Molar mass of the molecule. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | a=7.481, b=9.076, c=19.021 | The dimensions of the unit cell edges. |

| α, β, γ (°) | α=90, β=95.47, γ=90 | The angles between the unit cell axes. |

| Volume (ų) | 1285.7 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R₁ [I > 2σ(I)] | 0.060 | Residual factor; a measure of the agreement between the model and data. |

| wR₂(all data) | 0.149 | Weighted residual factor; another key indicator of refinement quality. |

Molecular Structure Visualization

The refined atomic coordinates allow for the precise determination of bond lengths, bond angles, and dihedral angles, confirming the molecule's covalent structure and conformational preferences.

Caption: A schematic of the this compound molecular structure.

Supramolecular Chemistry: Unveiling Intermolecular Interactions

Crystal packing is governed by a complex interplay of non-covalent interactions that dictate the material's bulk properties.[5][12] Analysis of these interactions is crucial for understanding polymorphism, solubility, and melting points.

-

Hydrogen Bonds: In this compound, the aniline -NH₂ group provides hydrogen bond donors, while the pyridine-like nitrogen atoms of the pyrazole rings act as acceptors. These N-H···N interactions are often key drivers of the supramolecular assembly.[13]

-

π-π Stacking: The aromatic aniline and pyrazole rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.

-

C-H···π Interactions: Weaker but significant interactions can occur between C-H bonds and the face of an aromatic ring.

Modern computational tools like Hirshfeld surface analysis are invaluable for visualizing and quantifying the contributions of these different interactions to the overall crystal packing.[14][15]

Caption: A diagram illustrating the primary types of non-covalent interactions.

Conclusion

The and its derivatives is a multi-faceted process that bridges synthetic chemistry, physics, and computational analysis. By following a rigorous, evidence-based workflow—from rational synthesis and meticulous crystallization to precise data collection and insightful interpretation of molecular and supramolecular structures—researchers can unlock the fundamental chemical information encoded within the crystalline state. This knowledge is indispensable for the advancement of drug development, catalysis, and the design of next-generation materials.

References

- BenchChem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.

- MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.

- National Center for Biotechnology Information. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- ResearchGate. Selected intermolecular interactions (N-H···N as dashed blue lines) in polymorphs I and II of compound 1.

- CORE. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine.

- National Center for Biotechnology Information. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine.

- Digital CSIC. Spin-crossover in supramolecular iron (II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes.

- PubChem. 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine.

- PubMed. Crystal Structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine.

- MDPI. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes.

- MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.

- Synthesis of 2,6-Di(pyrazol-1-yl)pyrazine derivatives and the spin-state behavior of their iron(II) complexes.

- National Center for Biotechnology Information. An Energetic and Topological Approach to Understanding the Interplay of Noncovalent Interactions in a Series of Crystalline Spiropyrrolizine Compounds.

- National Center for Biotechnology Information. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers.

- Semantic Scholar. Synthesis of 2,6‐Di(pyrazol‐1‐yl)pyrazine Derivatives and the Spin‐State Behavior of Their Iron(II) Complexes.

- One-Step Synthesis of Symmetrically Substituted 2,6-Bis(pyrazol-1-yl)pyridine Systems.

- ACS Omega. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions.

- Ruben Group. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions.

- MDPI. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives.

- ResearchGate. Intermolecular Interactions in the Crystalline Structure of Some Polyhalogenated Di– and Triamino Pyridines: Spectroscopical Perspectives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | C13H13N5 | CID 12975814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. An Energetic and Topological Approach to Understanding the Interplay of Noncovalent Interactions in a Series of Crystalline Spiropyrrolizine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

introduction to 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands

An In-depth Technical Guide to 2,6-bis(pyrazol-1-yl)pyridine (bpp) Ligands for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand family represents a cornerstone in modern coordination chemistry, prized for its robust tridentate N-donor framework, synthetic accessibility, and vast potential for functionalization.[1] This guide provides a comprehensive technical overview of bpp ligands, from their fundamental synthesis and coordination behavior to their cutting-edge applications in catalysis, materials science, and medicine. We will delve into the causal relationships between ligand design and the resulting properties of their metal complexes, offering field-proven insights for researchers and professionals in drug development. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate both understanding and application.

Introduction: The Strategic Advantage of the Bpp Scaffold

The enduring interest in 2,6-bis(pyrazol-1-yl)pyridine and its derivatives stems from their unique combination of structural rigidity and electronic tunability.[1] As analogues of the well-known terpyridine (terpy) ligands, bpp ligands substitute the two terminal pyridine rings of terpy with pyrazole moieties. This seemingly subtle change introduces significant differences in basicity and π-orbital energies, leading to distinct kinetic stability, coordination geometries, and physicochemical properties in their metal complexes.[2]

The true power of the bpp framework lies in its modularity. The pyridine ring's 4-position is particularly amenable to a wide range of functionalization, from simple alkyl and halogen substituents to extended aromatic systems, redox-active units, and carboxylic acid derivatives.[1] This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making bpp a versatile platform for designing molecules with tailored functions.

This guide will explore the synthesis of these versatile ligands, their coordination chemistry with a variety of metals, and their diverse applications, with a particular focus on the underlying principles that govern their behavior.

Synthesis of Bpp Ligands: Building the Core and its Derivatives

The straightforward synthesis of bpp ligands is a key factor in their widespread use.[1] The most common strategies involve the reaction of a suitably substituted pyridine core with pyrazole or its derivatives.

General Synthesis of the Unsubstituted Bpp Ligand

A reliable method for preparing the parent 2,6-bis(pyrazol-1-yl)pyridine involves the nucleophilic substitution of 2,6-dihalopyridines with an excess of potassium pyrazolate in a high-boiling solvent like diglyme.[3] The monosubstituted intermediate, 2-bromo-6-(N-pyrazolyl)pyridine, can often be isolated due to the slower displacement of the second bromide.[3]

Experimental Protocol: Synthesis of 2,6-bis(pyrazol-1-yl)pyridine

-

Preparation of Potassium Pyrazolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazole in dry tetrahydrofuran (THF). Add potassium hydride (KH) or another suitable base portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of potassium pyrazolate.

-

Nucleophilic Substitution: In a separate flask, dissolve 2,6-dibromopyridine in diglyme. Add a slight excess of the pre-formed potassium pyrazolate.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Functionalized Bpp Ligands

Functionalization of the bpp scaffold is crucial for tuning its properties. The 4-position of the pyridine ring is the most common site for modification.[1] One effective strategy utilizes pentafluoropyridine as the starting material, allowing for sequential and controlled substitution.[4]

Workflow for Synthesizing 4-Substituted Bpp Ligands

Caption: Synthetic workflow for 4-substituted bpp ligands.

This method provides a versatile route to a wide array of functionalized bpp ligands, including those with carboxylate and ester derivatives, which are valuable for anchoring complexes to surfaces or for further chemical modification.[1]

Coordination Chemistry: The Bpp-Metal Interface

The tridentate, planar N3-donor set of bpp ligands allows them to form stable chelate complexes with a broad range of metal ions.[2] The resulting coordination geometry is highly dependent on the metal ion, its oxidation state, and the steric and electronic properties of the bpp ligand.

Common Coordination Geometries

Bpp ligands typically form complexes with a 2:1 ligand-to-metal ratio, resulting in a pseudo-octahedral coordination environment around the metal center.[5] However, 1:1 complexes are also common, particularly with metals that favor lower coordination numbers or in the presence of ancillary ligands.

| Metal Ion | Typical Coordination Geometry | Example Complex | Reference |

| Fe(II) | Distorted Octahedral | [Fe(bpp)₂]²⁺ | [5][6] |

| Ru(II) | Distorted Octahedral | [Ru(bpp)(DMSO)Cl₂] | [1] |

| Pd(II) | Square Planar | [Pd(bpp)Cl]⁺ | [1] |

| Co(II) | Trigonal Bipyramidal or Octahedral | [Co(bpp)Cl₂] / [Co(bpp)(H₂O)₃]²⁺ | [1] |

| Pt(II) | Square Planar | [Pt(bpp)Cl]⁺ | [1] |

Structural Insights: The Case of Iron(II) Complexes

Iron(II) complexes of bpp are particularly well-studied due to their propensity for spin crossover (SCO) behavior.[5][7] In the high-spin state, [Fe(bpp)₂]²⁺ complexes often exhibit significant distortion from ideal D₂d symmetry.[6] This is characterized by a reduction in the trans-N(pyridyl)-Fe-N(pyridyl) angle from the ideal 180°.[6] The magnitude of this distortion can be influenced by substituents on the bpp ligand and has implications for the cooperativity of the spin transition.[6]

Caption: Pseudo-octahedral coordination of Fe(II) by two bpp ligands.

Applications in Research and Development

The tunable nature of bpp ligands has led to their application in a diverse range of fields, from materials science to catalysis and beyond.

Spin Crossover (SCO) Materials

As mentioned, iron(II) complexes of bpp are exemplary SCO compounds.[5][8] SCO is a phenomenon where the spin state of a metal complex can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This property is of great interest for the development of molecular switches, sensors, and memory devices. The synthetic versatility of the bpp ligand allows for fine-tuning of the SCO temperature, making it possible to design materials that are active around room temperature.[5]

Catalysis

The ability of bpp ligands to stabilize various metal centers in different oxidation states makes them excellent candidates for catalysis. Bpp-metal complexes have been successfully employed in a variety of catalytic transformations:

-

Polymerization: Olefin and butadiene polymerization.[1]

-

Oxidation: Alkene oxidation.[1]

-

Cross-Coupling Reactions: Nickel-catalyzed Negishi alkylation of alkylpyridinium salts.[3][9][10]

-

CO₂ Conversion: Cycloaddition of CO₂ to epoxides.[1]

The modular nature of bpp ligands allows for the optimization of catalytic activity and selectivity by modifying the steric and electronic environment around the metal center.[3]

Luminescent Materials and Photovoltaics

Ruthenium(II) and platinum(II) complexes incorporating bpp ligands have shown promising luminescent properties.[1] These complexes can exhibit metal-to-ligand charge transfer (MLCT) transitions, which are crucial for applications in:

-

Dye-Sensitized Solar Cells (DSSCs): Ruthenium(II) complexes with carboxylate-functionalized bpp ligands can act as sensitizers, absorbing light and injecting electrons into a semiconductor material.[1]

-

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of bpp complexes are being explored for use in photonic devices.[1]

-

Biological Sensing: Luminescent lanthanide complexes with bpp derivatives have been investigated for biological sensing applications.[2]

Supramolecular Chemistry and Materials Science

The rigid and well-defined structure of bpp ligands makes them excellent building blocks for the construction of complex supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).[11][12] These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The introduction of functional groups on the bpp ligand can be used to direct the self-assembly process and impart specific properties to the resulting material.

Potential in Medicinal Chemistry

While the direct therapeutic applications of bpp complexes are still an emerging field, the broader class of pyrazole-containing compounds has a rich history in medicinal chemistry. Pyrazoline derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13] The ability of bpp to chelate biologically relevant metal ions and the potential for functionalization open up exciting possibilities for the design of novel metallodrugs. For example, cobalt(II) complexes, which have demonstrated interesting structural versatility and applications in various fields, are also being explored in medicinal chemistry.[14]

Conclusion and Future Outlook

The 2,6-bis(pyrazol-1-yl)pyridine ligand family has established itself as a remarkably versatile and powerful tool in coordination chemistry.[1] Their straightforward synthesis, tunable electronic properties, and robust coordination behavior have enabled significant advances in spin crossover materials, catalysis, and luminescent devices. The continued exploration of novel functionalization strategies and the extension of their application to new areas, such as medicinal chemistry and sustainable catalysis, promise a bright future for bpp-based systems.[3] As our understanding of the intricate relationship between ligand structure and complex function deepens, bpp ligands will undoubtedly play a pivotal role in the development of next-generation functional molecular materials and therapeutics.

References

-

Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed Central. [Link]

-

Synthetic strategies for bis(pyrazol‐1‐yl)pyridine ligands. ResearchGate. [Link]

-

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues. ResearchGate. [Link]

-

Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. RCSI Journals Platform. [Link]

-

Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. [Link]

-

Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. MDPI. [Link]

-

Metal Complexes of 2,6-Bis[(pyrazol-1-yl)methyl]pyridine: The Search for Aryl−Pyrazolyl Embrace Interactions as a Synthon for Crystal Engineering. ACS Publications. [Link]

-

2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts. ResearchGate. [Link]

-

A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. NIH. [Link]

-

(PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. [Link]

-

2,6-bis(N-pyrazolyl)pyridines: the convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogs. ACS Publications. [Link]

-

Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC. [Link]

-

Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. PMC. [Link]

-

Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridines—A versatile system for spin-crossover research. ResearchGate. [Link]

-

Iron(II) Complexes of 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine with Reversible Guest-Modulated Spin-Crossover Behavior. ACS Publications. [Link]

-

2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts. PubMed. [Link]

-

First row metal complexes of the hindered tridentate ligand 2,6-bis-(3',5'-diphenylpyrazolyl)pyridine. ResearchGate. [Link]

-

2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts. ACS Publications. [Link]

-

Structures and abbreviations of the helicene-based bpp ligands. ResearchGate. [Link]

-

Polynuclear Iron(II) Complexes with 2,6-Bis(pyrazol-1-yl)pyridine-anthracene Ligands Exhibiting Highly Distorted High-Spin Centers. ACS Publications. [Link]

-

Recent advances in the synthesis and applications of 2,6- dipyrazolylpyridine derivatives and their complexes. White Rose Research Online. [Link]

-

Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. MDPI. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. PubMed Central. [Link]

-

Metal complexes of 2,6-bis[(pyrazol-1-yl)methyl]pyridine: The search for aryl-pyrazolyl embrace interactions as a synthon for crystal engineering. Eastern Illinois University Scholars @ EIU. [Link]

Sources

- 1. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,6-Bis(pyrazol-1-yl)pyridine (1-bpp) as a General Ligand for the Negishi Alkylation of Alkylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

coordination chemistry of aniline-based pyrazolyl ligands

An In-Depth Technical Guide to the Coordination Chemistry of Aniline-Based Pyrazolyl Ligands: Synthesis, Characterization, and Applications

Abstract

Aniline-based pyrazolyl ligands represent a versatile and highly tunable class of chelating agents in modern coordination chemistry. By integrating the π-rich, N-heterocyclic pyrazole moiety with the electronically modifiable aniline framework, these ligands offer unique steric and electronic properties. This guide provides a comprehensive overview of their coordination chemistry, beginning with rational design and synthesis, and extending to their diverse coordination behaviors with a range of metal centers. We delve into the structural characterization of the resulting metal complexes, highlighting key spectroscopic and crystallographic features. Furthermore, this whitepaper explores the significant and emerging applications of these complexes, with a particular focus on their roles in homogeneous catalysis, such as ring-opening polymerization, and their potential in medicinal chemistry as anticancer and antimicrobial agents. Detailed experimental protocols and data summaries are provided to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction to Aniline-Based Pyrazolyl Ligands

The field of coordination chemistry is driven by the rational design of ligands that can impart specific properties and reactivity to a metal center. Among the vast library of N-donor ligands, pyrazole and its derivatives are particularly prominent due to their facile synthesis and versatile coordination capabilities.[1][2] The pyrazole ring, a five-membered N-heterocycle, can act as a neutral two-electron donor or, upon deprotonation, as an anionic "pyrazolato" bridge, facilitating the formation of polynuclear complexes.[3]

The incorporation of an aniline group into a pyrazolyl ligand framework introduces several powerful features. The aniline nitrogen atom provides an additional coordination site, while its N-H proton offers a reactive handle for deprotonation, creating anionic "anilido" complexes with distinct reactivity.[4] The electronic nature of the aniline ring can be systematically tuned through substitution at the para-position, allowing for precise control over the electron-donating ability of the entire ligand system. This synergy between the pyrazole and aniline moieties results in a class of ligands with exceptional modularity. They can be designed to act as bidentate, tridentate (pincer), or even larger polydentate chelators, capable of stabilizing a wide array of metal ions across the periodic table and enabling novel applications in catalysis and medicine.[5][6]

This guide will explore the core aspects of this ligand class, from fundamental synthesis and coordination principles to cutting-edge applications, providing both foundational knowledge and field-proven insights.

Ligand Design and Synthesis

The power of aniline-based pyrazolyl ligands lies in their modularity. The linker connecting the two moieties, as well as substituents on both the pyrazole and aniline rings, can be systematically varied to control denticity, the geometry of the resulting metal complex, and its electronic properties.

Two primary synthetic strategies have proven effective for their preparation:

-

Direct Condensation: This approach often involves the condensation of an aniline derivative with a pyrazole precursor containing a suitable electrophilic group. While direct, this method can sometimes be complicated by the reactivity of the aniline N-H bond.[7]

-

Nitro-Precursor Reduction: A more robust and widely applicable strategy involves synthesizing a nitrobenzene-containing pyrazolyl precursor first. The nitro group is relatively inert during the initial condensation steps and can be cleanly reduced to the desired aniline functionality in the final step, typically via catalytic hydrogenation. This avoids side reactions and often leads to higher yields.[6][8]

Below is a generalized workflow for the nitro-precursor reduction strategy.

Caption: Generalized workflow for ligand synthesis via the nitro-precursor reduction method.

Experimental Protocol 1: Synthesis of an Aniline-Bridged Bis(pyrazolyl)alkane Ligand

This protocol is adapted from the synthesis of ADMeH2 reported by the Hoffman group and serves as a representative example of the nitro-precursor reduction strategy.[6][8]

Part A: Synthesis of the Nitro-Precursor (5)

-

Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2-nitroisophthalaldehyde (1.0 eq), bis(3,5-dimethylpyrazolyl)methanone (2.2 eq), and anhydrous dichloromethane (DCM).

-

Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of pyrrolidine (0.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the nitrobenzene-linked double bis(pyrazolyl)alkane (5) as a solid.

-

Validation: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of aldehyde protons and the appearance of new pyrazolyl and benzylic proton signals are indicative of success.

Part B: Hydrogenation to the Aniline Ligand (1)

-

Reagents & Setup: In a high-pressure reaction vessel, dissolve the nitro-precursor 5 (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Carefully add palladium on carbon (10% Pd, ~5 mol%) to the solution.

-

Reaction: Seal the vessel, purge with H₂ gas, and then pressurize to 3-5 bar. Stir the reaction vigorously at room temperature for 12-24 hours. Caution: Hydrogen gas is highly flammable. This step must be performed in a well-ventilated fume hood with appropriate safety measures.

-

Workup & Purification: After the reaction, carefully vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

-